N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-6-2-4-8-15(13)21-18(24)16-9-10-17(23)22(16)11-12-5-1-3-7-14(12)20/h1-8,16H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIJDPHXJLPLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC=CC=C2Br)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromophenylamine with 2-chlorobenzyl chloride to form an intermediate, which is then cyclized with pyrrolidine-2,5-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are modulated by the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TIBSOVO® (Ivosidenib)
- Structure: (S)-N-{(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl}-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide .
- Key Differences: Substituents: Ivosidenib includes a 3,3-difluorocyclobutylamino group and 4-cyano/5-fluoropyridinyl groups, absent in the target compound. Pharmacological Role: Ivosidenib is a mutant IDH1 inhibitor approved for acute myeloid leukemia (AML). Its substituents enable selective binding to the IDH1 active site, reducing the oncometabolite 2-hydroxyglutarate (2HG) . Physicochemical Properties: Higher molecular weight (582.96 g/mol) and lower aqueous solubility (<1 mg/mL) compared to the target compound .
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- Structure : Features a 4-chlorophenyl group at the pyrrolidine nitrogen and an acetamidoethyl group at the carboxamide .
- Key Differences: Substituent Positions: The chlorophenyl is para-substituted (vs. ortho in the target compound), altering steric and electronic effects. Carboxamide Position: The carboxamide is at the 3-position of the pyrrolidine (vs. Biological Implications: Positional changes may affect binding to targets like enzymes or receptors, though specific activity data are unavailable .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Contains a 2-oxo-1,2-dihydropyridine core instead of pyrrolidine, with a 3-bromo-2-methylphenyl group .
- Key Differences :
- Core Heterocycle : Pyridine vs. pyrrolidine, leading to a planar conformation (dihedral angle: 8.38° between aromatic rings) and extended π-conjugation.
- Tautomerism : Exists as a keto-amine tautomer, unlike the rigid 5-oxopyrrolidine structure.
- Synthesis : Generated as a by-product in nicotinic acid derivatives synthesis, suggesting different reactivity profiles compared to pyrrolidine-based compounds .
1-[(2-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide
- Structure : Shares the 5-oxopyrrolidine-2-carboxamide core but substitutes the 2-bromophenyl group with a 4-fluorophenylmethyl group .
- Key Differences :
- Halogen Effects : Fluorine’s electronegativity vs. bromine’s lipophilicity. Bromine may enhance membrane permeability but increase metabolic oxidation risks.
- Molecular Weight : 360.81 g/mol (vs. 414.69 g/mol for the target compound), influencing pharmacokinetic properties like volume of distribution .
Biological Activity
N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of 5-oxopyrrolidine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
The chemical properties of this compound are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrClN2O2 |
| Molecular Weight | 407.69 g/mol |
| CAS Number | 477768-27-7 |
| Boiling Point | 631.7 ± 55.0 °C |
| Density | 1.560 ± 0.06 g/cm³ |
| pKa | 12.63 ± 0.70 |
Anticancer Activity
Recent studies have evaluated the anticancer potential of various 5-oxopyrrolidine derivatives, including this compound. The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay to determine its cytotoxic effects.
Case Study: Anticancer Efficacy
In a study, the compound exhibited structure-dependent activity against A549 cells. At a concentration of 100 µM for 24 hours, it demonstrated significant cytotoxicity compared to the standard chemotherapeutic agent cisplatin. The results indicated that compounds with specific structural modifications could enhance anticancer activity while minimizing toxicity to non-cancerous cells.
Key Findings:
- The compound reduced A549 cell viability significantly.
- Structure modifications influenced both potency and selectivity towards cancerous versus non-cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens.
Antimicrobial Testing
The compound was screened against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains. The results highlighted its potential as an antimicrobial agent.
Antimicrobial Activity Results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of bromine and chlorine substituents on the phenyl rings significantly influences its biological properties.
Key Structural Features:
- Bromine Substitution: Enhances lipophilicity and potentially increases cell membrane permeability.
- Chlorine Substitution: May contribute to increased binding affinity for biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing N-(2-bromophenyl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide?
- Methodology : The synthesis of structurally similar pyrrolidine carboxamides often involves multi-step condensation reactions. For example, a modified Ullmann coupling or amide bond formation via activated esters (e.g., using HATU or EDCI) is typical. Refluxing in pyridine with acid catalysts (e.g., p-toluenesulfonic acid) has been reported for analogous compounds, as seen in the synthesis of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
- Key Considerations : Optimize reaction time and temperature to avoid side products like tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine tautomers) .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
- Methodology : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Solubility profiles should be assessed in DMSO, PBS, and ethanol using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperatures (4–40°C) .
- Data Interpretation : Compare experimental results with predicted logP and pKa values from computational tools like ACD/Labs Percepta .
Advanced Research Questions
Q. What strategies resolve contradictory crystallographic data between predicted and observed molecular conformations?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to resolve ambiguities. For example, the near-planar conformation of analogous compounds (dihedral angles <10° between aromatic rings) was confirmed via SCXRD, contradicting computational predictions .
- Case Study : In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, SCXRD revealed intramolecular N–H⋯O hydrogen bonds stabilizing the keto-amine tautomer, overriding initial NMR-based assumptions .
Q. How can tautomerism impact biological activity, and what analytical techniques differentiate tautomeric forms?
- Methodology : Combine NMR (1H/13C), IR spectroscopy, and SCXRD to identify tautomers. For example, IR carbonyl stretching frequencies (1650–1750 cm⁻¹) distinguish lactam (keto) from enol forms. Biological assays must account for tautomeric equilibrium shifts in physiological conditions .
- Data Contradiction : Computational models may mispredict dominant tautomers; experimental validation is critical .
Q. What computational approaches validate stereochemical outcomes in derivatives of this compound?
- Methodology : Use density functional theory (DFT) to optimize geometries and calculate NMR chemical shifts. Compare with experimental data to confirm stereochemistry. For chiral centers, electronic circular dichroism (ECD) can resolve ambiguities .
- Example : DFT calculations for (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide matched SCXRD data, confirming absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
